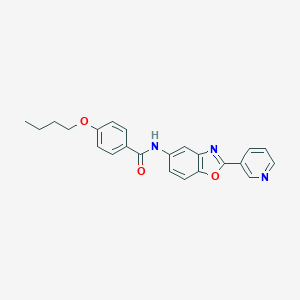
4-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a type of benzamide that has been synthesized using specific methods to ensure its purity and effectiveness in laboratory experiments.
作用机制
The mechanism of action of 4-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting the activity of HDACs, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. Additionally, this compound has been found to have neuroprotective effects, which may be useful in the treatment of neurological disorders.
实验室实验的优点和局限性
The advantages of using 4-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide in laboratory experiments include its high purity and effectiveness in inhibiting the activity of HDACs. This compound has also been found to have low toxicity, which makes it a safer alternative to other HDAC inhibitors. The limitations of using this compound in laboratory experiments include its high cost and limited availability.
未来方向
There are several future directions for the study of 4-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide. One direction is the development of new cancer therapies that utilize this compound. Another direction is the study of the neuroprotective effects of this compound, which may lead to the development of new treatments for neurological disorders. Additionally, further research is needed to determine the optimal dosage and administration of this compound in laboratory experiments.
合成方法
The synthesis of 4-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide involves several steps. The first step is the reaction between 2-aminopyridine and 2-chlorobenzoic acid to form 2-(2-chlorobenzamido)pyridine. The second step involves the reaction between 2-(2-chlorobenzamido)pyridine and 5-amino-2-hydroxybenzoic acid to form 2-(5-amino-2-hydroxybenzamido)pyridine. The final step is the reaction between 2-(5-amino-2-hydroxybenzamido)pyridine and 4-butoxybenzoyl chloride to form this compound. This synthesis method ensures the purity and effectiveness of the compound in laboratory experiments.
科学研究应用
4-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide has been studied extensively for its potential use in scientific research. This compound has been found to have potential applications in cancer research, specifically in the development of new cancer therapies. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C23H21N3O3 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC 名称 |
4-butoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C23H21N3O3/c1-2-3-13-28-19-9-6-16(7-10-19)22(27)25-18-8-11-21-20(14-18)26-23(29-21)17-5-4-12-24-15-17/h4-12,14-15H,2-3,13H2,1H3,(H,25,27) |
InChI 键 |
WJIXNXXLQGRNJG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)
![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)



![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)


